Cas no 21473-01-8 (2-Naphthylmagnesium bromide, 0.50 M in THF)

2-Naphthylmagnesium bromide (0.50 M in THF) is a Grignard reagent commonly used in organic synthesis for the introduction of the 2-naphthyl group. Prepared as a solution in tetrahydrofuran (THF), it offers high reactivity in nucleophilic additions to carbonyl compounds, enabling the formation of secondary and tertiary alcohols, as well as carbon-carbon bond-forming reactions. The standardized 0.50 M concentration ensures consistent performance in stoichiometric applications. THF as the solvent provides good solubility and stability, minimizing decomposition risks when handled under inert conditions. This reagent is particularly valuable in pharmaceutical and materials chemistry for constructing complex naphthalene-derived structures. Proper storage under anhydrous and oxygen-free conditions is essential to maintain its reactivity.
2-Naphthylmagnesium bromide, 0.50 M in THF structure
21473-01-8 structure
商品名:2-Naphthylmagnesium bromide, 0.50 M in THF
CAS番号:21473-01-8
MF:C10H7-.Br-.Mg+2
メガワット:231.37158
MDL:MFCD01319910
CID:249780
PubChem ID:24880011

2-Naphthylmagnesium bromide, 0.50 M in THF 化学的及び物理的性質

名前と識別子

    • Magnesium,bromo-2-naphthalenyl-
    • 2-Naphthylmagnesium bromide
    • 2-NAPHTHYLMAGNESIUM BROMIDE 0.5 THF
    • 2-Naphthylmagnesium bromide, 0.5 M solution in THF, SpcSeal
    • C10H7BrMg
    • 0.5 M solution in THF ,MkSeal
    • 2-NaphthylMagnesiuM broMide, 0.25M in MeTHF
    • 2-NaphthylMagnesiuM broMide, 0.5M solution in THF, AcroSeal
    • magnesium,2H-naphthalen-2-ide,bromide
    • Bromo(2-naphthalenyl)magnesium
    • 2-Naphthylmagnesiumbromide
    • 2-Naphthylmagnesium bromide, 0.50 M in 2-MeTHF
    • 2-Naphthylmagnesium bromide 0.5 M in Tetrahydrofuran
    • AKOS015913536
    • 2-Naphthyl magnesium bromide
    • (2-naphthyl)magnesium bromide
    • naphthalen-2-ylmagnesium bromide
    • MFCD01319910
    • magnesium;2H-naphthalen-2-ide;bromide
    • SCHEMBL454073
    • XNUCNPPAQXKAOY-UHFFFAOYSA-M
    • (2-naphthalenyl)magnesiumbromide
    • 21473-01-8
    • 2-Naphthylmagnesium bromide, 0.50 M in THF
    • 2-naphthalenylmagnesium bromide
    • MDL: MFCD01319910
    • インチ: InChI=1S/C10H7.BrH.Mg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-3,5-8H;1H;/q;;+1/p-1
    • InChIKey: XNUCNPPAQXKAOY-UHFFFAOYSA-M
    • ほほえんだ: C1=CC=C2C=C=C[CH]C2=C1.[Br-].[Mg+]

計算された属性

  • せいみつぶんしりょう: 229.95800
  • どういたいしつりょう: 229.95815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 175
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 茶色の液体
  • 密度みつど: 0.951 g/mL at 25 °C
  • ふってん: 65 °C
  • フラッシュポイント: 華氏度:<1.4°F
    摂氏度:<-17°C
  • PSA: 0.00000
  • LogP: 3.48560
  • かんど: Air & Moisture Sensitive
  • 濃度: 0.5 M in THF
  • ようかいせい: 未確定

2-Naphthylmagnesium bromide, 0.50 M in THF セキュリティ情報

2-Naphthylmagnesium bromide, 0.50 M in THF 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

2-Naphthylmagnesium bromide, 0.50 M in THF 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N111950-10mL
2-Naphthylmagnesium bromide, 0.50 M in THF
21473-01-8
10mL
110.00 2021-07-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N821406-100ml
2-Naphthylmagnesium bromide
21473-01-8 0.5 M solution in THF ,MkSeal
100ml
¥1,288.00 2022-09-01
abcr
AB518355-500 ml
2-Naphthylmagnesium bromide, 0.5M THF; .
21473-01-8
500ml
€856.80 2023-04-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N140702-100ml
2-Naphthylmagnesium bromide, 0.50 M in THF
21473-01-8 0.5 M solution in THF
100ml
¥569.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N140702-500ml
2-Naphthylmagnesium bromide, 0.50 M in THF
21473-01-8 0.5 M solution in THF
500ml
¥2249.90 2023-09-01
Fluorochem
214170-100ml
2-Naphthylmagnesium bromide, 0.5M THF
21473-01-8 97%
100ml
£212.00 2022-03-01
Fluorochem
214170-500ml
2-Naphthylmagnesium bromide, 0.5M THF
21473-01-8 97%
500ml
£600.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-HV538-100mL
2-Naphthylmagnesiumbromide,0.25MinMeTHF
21473-01-8 0.5mol/l in THF,9dingseal
100mL
2018.0CNY 2021-07-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R008193-500ml
2-Naphthylmagnesium bromide, 0.50 M in THF
21473-01-8 0.5 M solution of THF
500ml
¥4173 2024-05-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H51160-100ml
2-Naphthylmagnesium bromide, 0.25M in MeTHF
21473-01-8
100ml
¥3620.00 2023-04-13

2-Naphthylmagnesium bromide, 0.50 M in THF 関連文献

2-Naphthylmagnesium bromide, 0.50 M in THFに関する追加情報

Introduction to 2-Naphthylmagnesium bromide, 0.50 M in THF (CAS No: 21473-01-8)

2-Naphthylmagnesium bromide, 0.50 M in THF, identified by the Chemical Abstracts Service Number (CAS No) 21473-01-8, is a specialized organometallic compound widely utilized in synthetic organic chemistry, particularly in pharmaceutical and agrochemical research. This organolithium derivative, dissolved in tetrahydrofuran (THF), serves as a potent reagent in cross-coupling reactions, such as the Suzuki-Miyaura and Grignard-type reactions, enabling the formation of carbon-carbon bonds essential for constructing complex molecular frameworks.

The preparation and handling of 2-Naphthylmagnesium bromide require precise conditions due to its high reactivity. The concentration of 0.50 M in THF ensures a balanced reactivity profile, making it suitable for various synthetic applications without excessive side reactions. Tetrahydrofuran (THF) is chosen as the solvent due to its ability to solvate organometallic species effectively while maintaining stability under inert conditions.

In recent years, advancements in organometallic chemistry have highlighted the importance of 2-Naphthylmagnesium bromide in the synthesis of biologically active molecules. For instance, studies have demonstrated its utility in constructing naphthalene-based scaffolds found in pharmaceuticals targeting neurological disorders. The compound’s ability to participate in palladium-catalyzed cross-coupling reactions has been leveraged to develop novel heterocyclic compounds with potential therapeutic applications.

The reactivity of 2-Naphthylmagnesium bromide is further exploited in the synthesis of complex natural products. Researchers have utilized this reagent to introduce naphthyl groups into larger molecular architectures, facilitating the development of new drug candidates with improved pharmacokinetic properties. Additionally, its role in generating chiral centers through asymmetric synthesis has been explored, contributing to the growing field of enantioselective catalysis.

Recent publications have also highlighted the compound’s application in material science, particularly in the synthesis of organic semiconductors. The ability to precisely control the molecular structure of these materials using 2-Naphthylmagnesium bromide has led to advancements in optoelectronic devices, showcasing its versatility beyond traditional pharmaceutical applications.

The stability and shelf-life of 2-Naphthylmagnesium bromide, 0.50 M in THF are critical considerations for researchers. Storage under inert conditions, typically nitrogen or argon atmosphere, is essential to prevent degradation. The use of high-purity THF ensures minimal impurities that could interfere with synthetic pathways, underscoring the importance of quality control in reagent preparation.

Industrial-scale applications of this compound have also seen significant development. Process chemists have optimized protocols for large-scale preparations, ensuring reproducibility and cost-effectiveness while maintaining high chemical purity. These advancements have enabled the efficient production of key intermediates for pharmaceutical manufacturing.

The environmental impact of using organometallic compounds like 2-Naphthylmagnesium bromide has been a topic of increasing interest. Efforts are underway to develop greener synthetic methodologies that minimize waste and reduce reliance on hazardous solvents. Innovations such as catalytic transfer hydrogenation and solvent-free reactions are being explored as alternatives to traditional organometallic chemistry workflows.

Future research directions may focus on expanding the utility of 2-Naphthylmagnesium bromide through novel reaction pathways or by integrating it into flow chemistry systems for more controlled and scalable processes. The continued exploration of its reactivity patterns will likely uncover new synthetic strategies with broad applicability across multiple scientific disciplines.

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